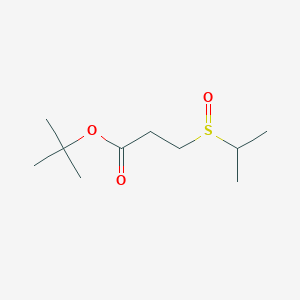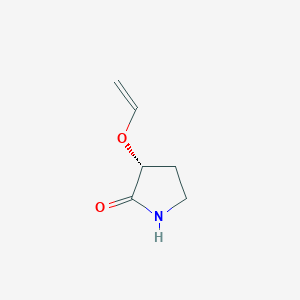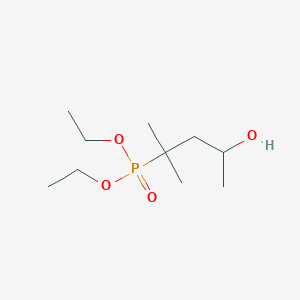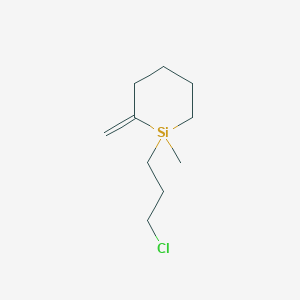
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is an organosilicon compound that features a silicon atom bonded to a 3-chloropropyl group, a methyl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane typically involves the reaction of a chloropropylsilane precursor with a methylidene source under controlled conditions. One common method involves the use of 3-chloropropyltrimethoxysilane as a starting material, which is then reacted with a methylidene reagent in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane involves its ability to form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The silicon atom in the compound can act as a Lewis acid, coordinating with electron-rich species and promoting various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a methylidene group.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: A compound with a similar chloropropyl group but different core structure.
Uniqueness
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is unique due to its combination of a chloropropyl group and a methylidene group bonded to silicon, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
Properties
CAS No. |
919801-06-2 |
|---|---|
Molecular Formula |
C10H19ClSi |
Molecular Weight |
202.79 g/mol |
IUPAC Name |
1-(3-chloropropyl)-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C10H19ClSi/c1-10-6-3-4-8-12(10,2)9-5-7-11/h1,3-9H2,2H3 |
InChI Key |
WWCICJIFNHGVKK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCCC1=C)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
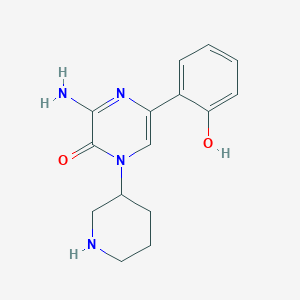
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
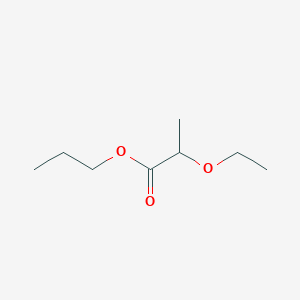
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
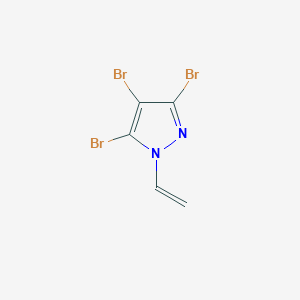
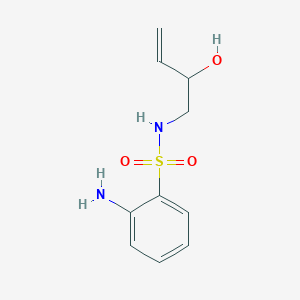
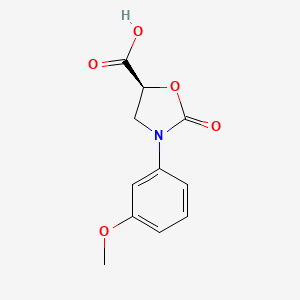
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
